molecular formula C26H40N2O2 B14287463 2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine CAS No. 113844-51-2

2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine

Katalognummer: B14287463
CAS-Nummer: 113844-51-2
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: ZOMJUSWZBVMBEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

The synthesis of 2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine typically involves the reaction of 4-(octyloxy)benzaldehyde with appropriate pyrimidine derivatives under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, followed by cyclization to form the pyrimidine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: This compound may have potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Wirkmechanismus

The mechanism of action of 2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine can be compared with other similar compounds, such as:

    Pyrimidone: A heterocyclic compound with similar structural features but different functional groups.

    Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings, which have distinct chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of octyloxy groups, which can influence its chemical reactivity and applications.

Eigenschaften

CAS-Nummer

113844-51-2

Molekularformel

C26H40N2O2

Molekulargewicht

412.6 g/mol

IUPAC-Name

2-octoxy-5-(4-octoxyphenyl)pyrimidine

InChI

InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-19-29-25-17-15-23(16-18-25)24-21-27-26(28-22-24)30-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3

InChI-Schlüssel

ZOMJUSWZBVMBEV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)OCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.